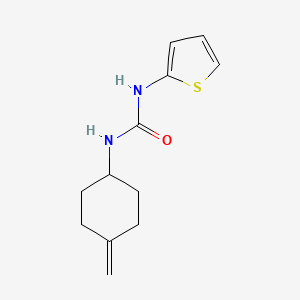

![molecular formula C24H25ClN4O3S B2508108 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217074-61-7](/img/structure/B2508108.png)

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

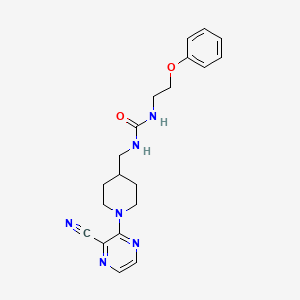

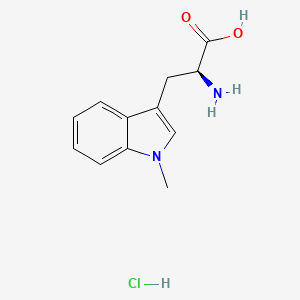

The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride" is a complex molecule that appears to be related to various pharmacologically active compounds. The imidazole moiety is a common feature in many biologically active compounds, including those that act as angiotensin II receptor antagonists, which are used in the treatment of hypertension . The presence of a dihydrobenzodioxine structure is also noteworthy, as derivatives of this structure have been synthesized and studied for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves the use of palladium-catalyzed reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized through a tandem oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes several important moieties. The imidazole ring is a five-membered planar ring that is a part of many pharmacologically active molecules . The benzo[d]thiazol moiety is another heterocyclic component that can contribute to the compound's biological activity. The dihydrobenzodioxine structure is a bicyclic system that has been the subject of structural analysis, including X-ray diffraction, to determine the configuration around its double bond .

Chemical Reactions Analysis

The imidazole ring in the compound can participate in various chemical reactions. For example, N-heterocyclic carbenes, which are derived from imidazoles, can react with metal complexes, as seen in the reaction of 1,3-dimesityl-imidazol-2-ylidene with a uranyl triflate complex . This reactivity suggests that the imidazole moiety in the compound could also engage in complexation reactions with metals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are essential for their biological activity. For example, the presence of an acidic group at a specific position on the biphenyl moiety is crucial for the antihypertensive potency and high affinity for the angiotensin II receptor . The physical properties such as solubility, stability, and crystallinity can be inferred from similar compounds and are important for the compound's application as a pharmaceutical agent.

Scientific Research Applications

Structural and Synthetic Studies

Synthesis and Structural Analysis : N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride's structural framework resembles compounds explored in various synthesis studies. For instance, the synthesis of complex compounds involving 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been reported, indicating the rich chemistry and potential applications of such compounds in various fields, including material sciences and pharmacology (Talupur, Satheesh, & Chandrasekhar, 2021).

Nucleophilic Characteristics and Molecular Interactions : The compound shares structural motifs with 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, which have been studied for their nucleophilic characteristics, forming various molecular adducts and showcasing the versatility of such structures in chemical reactions (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Pharmacological Implications

Antibacterial and Cytotoxic Activities : Related compounds with a similar structural framework have been synthesized and evaluated for their antibacterial and cytotoxic activities. The studies suggest potential pharmacological applications, exploring the efficacy of such compounds against various bacterial strains and their cytotoxic effects on cancer cells (Palkar et al., 2017), (Khalifa et al., 2015).

Dye Synthesis and Biological Activity : The structural resemblance of the compound to others used in the synthesis of novel heterocyclic aryl monoazo organic compounds, which exhibit promising antioxidant, antitumor, and antimicrobial activities, underscores its potential in dye synthesis and biological applications (Khalifa et al., 2015).

Structural Diversity in Library Generation : The compound's structural complexity is indicative of its potential in generating structurally diverse libraries of compounds, similar to the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions (Roman, 2013).

properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S.ClH/c1-16-12-17(2)22-21(13-16)32-24(26-22)28(10-5-9-27-11-8-25-15-27)23(29)20-14-30-18-6-3-4-7-19(18)31-20;/h3-4,6-8,11-13,15,20H,5,9-10,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKPYDSVAFOEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)